Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

Overview

Description

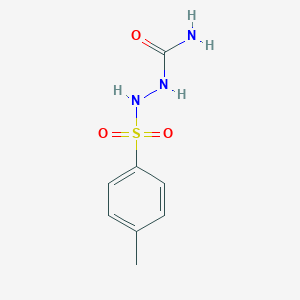

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide (CAS No. 10396-10-8) is a chemical compound that has garnered attention in various biological and pharmacological studies. This report synthesizes available research on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁N₃O₃S

- Molecular Weight : 229.254 g/mol

- CAS Number : 10396-10-8

The compound features a benzenesulfonic acid moiety with a methyl group and an aminocarbonyl hydrazide functional group. This unique structure contributes to its biological activity.

The biological activity of benzenesulfonic acid derivatives often involves interactions with various biological targets:

- Enzyme Inhibition : Compounds similar to benzenesulfonic acid derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrases, which play crucial roles in physiological processes including respiration and acid-base balance .

- Antimicrobial Activity : Some benzenesulfonamide derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .

- Antitumor Potential : Studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria; effective against specific strains. |

| Antitumor | Induces apoptosis in cancer cell lines; potential for use in chemotherapy regimens. |

| Enzyme Inhibition | Acts as an inhibitor for enzymes like carbonic anhydrases; impacts metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that derivatives of benzenesulfonic acid demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli .

- Antitumor Research : A study published in Molecules explored the antitumor effects of hydrazide derivatives, noting that they could inhibit the proliferation of MCF-7 breast cancer cells through apoptosis induction . The structural modifications significantly influenced their potency.

- Inhibition of Carbonic Anhydrases : An investigation into the structure-activity relationship of various benzenesulfonamide derivatives revealed that certain compounds could effectively inhibit human carbonic anhydrases, which are implicated in numerous physiological and pathological processes .

Toxicological Profile

Despite its biological activities, the safety profile of this compound remains under-researched:

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques:

One of the prominent applications of benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Medicinal Chemistry Applications

Inhibition Studies:

Research has indicated that derivatives of benzenesulfonic acid, including those containing hydrazide functionalities, exhibit significant biological activity. A study focusing on N-aryl-β-alanine derivatives and diazobenzenesulfonamides demonstrated that compounds related to benzenesulfonic acid can act as potent inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The synthesized compounds showed nanomolar affinities towards different CA isozymes, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Chemical Properties and Structure

This compound has the following chemical characteristics:

- Chemical Formula: C₈H₁₁N₃O₃S

- Molecular Weight: 229.25 g/mol

- IUPAC Name: N-(4-methylbenzenesulfonamido)carbamimidic acid

- CAS Number: 10396-10-8

The compound belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by the presence of a sulfonamide group linked to a benzene ring .

Case Studies and Research Findings

Several studies have explored the efficacy and applications of benzenesulfonic acid derivatives:

- Study on Carbonic Anhydrase Inhibition:

- HPLC Method Development:

Chemical Reactions Analysis

Key Reactions

-

Mechanistic Insight : The hydrazide group (-NHNH₂) reacts with carbonyl compounds (aldehydes/ketones) via nucleophilic addition-elimination to form stable hydrazones .

Functional Group Transformations

-

Sulfonylation : Reacts with electrophiles (e.g., acyl chlorides) to form sulfonamide derivatives.

-

Oxidation : Under oxidative conditions, the hydrazide group converts to diazenium intermediates, enabling cross-coupling reactions .

Kinetic and Thermodynamic Data

Reaction kinetics for hydrazone formation were studied under acidic conditions:

| Substrate | pH | Rate Constant (k) | Buffer System | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2.47 | 0.18 M⁻¹s⁻¹ | Phosphoric acid | |

| Acetophenone | 4.48 | 0.12 M⁻¹s⁻¹ | Citric acid |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, and what key reaction parameters must be controlled?

- Methodological Answer : The compound is synthesized via condensation of 4-methylbenzenesulfonyl chloride with aminocarbonyl hydrazine under alkaline conditions. Critical parameters include maintaining a pH of 8–10 (using NaOH) and temperatures below 40°C to prevent side reactions like hydrolysis of the sulfonyl chloride. Solvent choice (e.g., dichloromethane or acetone/water mixtures) influences yield and purity . Post-synthesis, column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol is recommended for purification .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Analyze in DMSO-d6; expect signals at δ 2.4 ppm (methyl group on benzene), δ 7.2–7.8 ppm (aromatic protons), and δ 9.1–10.2 ppm (hydrazide NH and carbonyl groups) .

- IR : Key peaks include 1650–1700 cm⁻¹ (C=O stretch), 1150–1200 cm⁻¹ (S=O asymmetric stretch), and 3250–3350 cm⁻¹ (N-H stretches) .

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40) at 1 mL/min to assess purity (>95%) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture or strong acids/bases to prevent decomposition of the hydrazide moiety .

Advanced Research Questions

Q. What is the reactivity of this compound with carbonyl-containing substrates, and how can it be leveraged in heterocyclic synthesis?

- Methodological Answer : The hydrazide group reacts with ketones/aldehydes to form hydrazones, which can undergo cyclization under acidic or thermal conditions. For example, reacting with 2,4,6-trimethylbenzaldehyde yields imidazothiazole derivatives (e.g., CAS 75224-83-8) via intramolecular nucleophilic attack . Optimize reaction conditions (e.g., p-TsOH catalysis in ethanol at reflux) and track progress via TLC .

Q. How do metal ions influence the coordination chemistry of this compound, and what applications arise from such interactions?

- Methodological Answer : The sulfonyl and hydrazide groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Conduct titration experiments in methanol/water (1:1) with UV-Vis monitoring (λ = 300–500 nm) to identify charge-transfer bands. Applications include catalytic systems for oxidation reactions or sensors for metal ion detection .

Q. What computational approaches are suitable for predicting the compound’s reactivity or supramolecular assembly?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electrostatic potential surfaces, highlighting nucleophilic (hydrazide NH) and electrophilic (sulfonyl S) sites. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets like carbonic anhydrase .

Q. Are there contradictions in reported data on environmental persistence, and how should researchers address them?

- Methodological Answer : While structurally similar benzenesulfonates are classified as non-PBT (persistent, bioaccumulative, toxic) , the hydrazide group may increase biodegradability. Conduct OECD 301F (ready biodegradability) tests in activated sludge and compare degradation rates (HPLC-MS monitoring) to resolve discrepancies .

Properties

IUPAC Name |

[(4-methylphenyl)sulfonylamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFNYSYURHAPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065062 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10396-10-8 | |

| Record name | p-Toluenesulfonylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl semicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tosylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.